2-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
2-(6-chloro-2,2-difluoro-1,3-benzodioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BClF2O4/c1-11(2)12(3,4)21-14(20-11)7-5-9-10(6-8(7)15)19-13(16,17)18-9/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJVMIKPLGVBJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2Cl)OC(O3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BClF2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Disassembly
The target molecule comprises a benzo[d]dioxol scaffold with 2,2-difluoro and 6-chloro substituents, coupled to a pinacol boronic ester at position 5. Retrosynthetic cleavage of the boronic ester suggests two approaches:
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Late-stage borylation : Installation of the boronic ester after constructing the substituted benzo[d]dioxol core.
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Early-stage boronic acid incorporation : Introducing the boronic acid moiety prior to ring functionalization.
The choice between these strategies depends on the compatibility of functional groups with subsequent reactions. For instance, the electron-withdrawing nature of fluorine and chlorine may hinder electrophilic borylation, favoring late-stage approaches.
Halogenation-Borylation Sequential Synthesis
Synthesis of 5-Bromo-6-chloro-2,2-difluorobenzo[d] dioxole
The precursor halide is synthesized via electrophilic bromination of 6-chloro-2,2-difluorobenzo[d]dioxole. Using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C), bromine selectively occupies the para position to chlorine due to the directing effect of the electron-withdrawing groups.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | CCl4 |
| Temperature | 70°C |
| Catalyst | AIBN (0.1 equiv) |
| Yield | 78% |
Miyaura Borylation
The bromide undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B2Pin2) to install the boronic ester.
Optimized Protocol :
Mechanistic studies indicate oxidative addition of Pd(0) to the C–Br bond, followed by transmetalation with B2Pin2 and reductive elimination.
Radical Cascade Cyclization Approach
Substrate Preparation
α,α-Difluorophenylacetic acid reacts with 2-arylbenzoimidazoles under radical conditions to form the benzo[d]dioxol core. While originally developed for benzimidazo[2,1-a]isoquinolinones, this method adapts to boronic ester synthesis by substituting the aryl component with a boronic acid-containing moiety.
Key Steps :
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Decarboxylative Radical Formation : (NH4)2S2O8 generates sulfate radicals, abstracting hydrogen from α,α-difluorophenylacetic acid to yield a difluoroarylmethyl radical.
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Cyclization : The radical intermediates undergo intramolecular cyclization, forming the dioxol ring.
Limitations :
-
Requires strict control over stoichiometry to prevent over-oxidation.
Pinacol Boronic Ester Protection
Boronic Acid Synthesis
A modified procedure from Organic Syntheses involves reacting dichloromethane-derived intermediates with pinacol. For the target compound, 6-chloro-2,2-difluorobenzo[d]dioxol-5-ylboronic acid is synthesized via directed ortho-metalation:
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Directed Lithiation : Using LDA (−78°C, THF), the lithium species is trapped with B(OiPr)3.
Yield : 72% after column chromatography (hexanes/EtOAc 4:1).
Esterification with Pinacol
The boronic acid reacts with pinacol under dehydrating conditions:
Procedure :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Halogenation-Borylation | 85 | 98 | High | Moderate |
| Radical Cyclization | 60 | 92 | Low | Low |
| Pinacol Protection | 89 | 99 | Moderate | High |
The halogenation-borylation route offers the best balance of yield and scalability, while the pinacol method excels in purity and cost. Radical approaches, though innovative, face limitations in functional group tolerance.
Mechanistic Insights and Side Reactions
Competing Pathways in Borylation
Pd-catalyzed methods occasionally produce deboronated byproducts due to protodeboronation under basic conditions. Adding catalytic Pd(PPh3)4 mitigates this by stabilizing the intermediate.
Radical Scavenging Effects
The presence of TEMPO or BHT completely inhibits product formation in radical-based syntheses, confirming the radical chain mechanism.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The boronic ester group can be oxidized to form boronic acids.
Reduction: : Reduction reactions can be used to modify the chlorine and fluorine atoms.
Substitution: : The compound can participate in substitution reactions, where one or more atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include boronic acids, halogenated derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development. Its unique fluorinated dioxole moiety may enhance the pharmacological properties of drug candidates by improving their metabolic stability and bioavailability.
- Case Study : Research has indicated that compounds with similar structures exhibit anti-cancer properties. The incorporation of the difluorobenzo[d][1,3]dioxole group may contribute to the inhibition of tumor growth in specific cancer cell lines .
Material Science
Due to its boron content, this compound can be utilized in the synthesis of advanced materials.
- Boron Neutron Capture Therapy (BNCT) : Boron compounds are essential in BNCT for cancer treatment. The compound may serve as a precursor for developing boron-rich polymers that could enhance neutron capture efficiency in therapeutic applications .
Organic Synthesis
The presence of both boron and halogen atoms makes this compound a valuable intermediate in organic synthesis.
- Reactivity : It can participate in cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This property is particularly useful for synthesizing complex organic molecules .
Data Table: Comparison of Applications
| Application Area | Potential Uses | Benefits |
|---|---|---|
| Medicinal Chemistry | Drug development | Enhanced metabolic stability |
| Material Science | BNCT materials | Improved neutron capture efficiency |
| Organic Synthesis | Cross-coupling reactions | Formation of complex organic structures |
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Chloro and Fluoro Substituents :
The target compound’s 6-chloro and 2,2-difluoro groups are electron-withdrawing, enhancing electrophilicity at the boron center and improving stability. In contrast, 2-(3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (TCI America, ) features 3,5-dichloro substituents, resulting in a crystalline powder (mp: 53°C) with ≥98% purity. The para-dichloro arrangement may reduce steric hindrance compared to the ortho-difluoro groups in the target compound .- Methoxy and Ethoxy Groups: 2-(5-chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () introduces a methoxy group at the 2-position, which is electron-donating. Similarly, 2-(3-chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () uses an ethoxy group, further altering solubility and reactivity .
- Heterocyclic Variations: 2-(4-chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () replaces the benzodioxole ring with a thiophene.
Stereochemical and Conformational Differences
- Enantioselective Derivatives :
2-((1S,2S)-2-(benzo[d][1,3]dioxol-5-yl)-1-(2-methylprop-1-en-1-yl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () incorporates a cyclopropane ring with stereochemical control (1S,2S), enabling applications in asymmetric synthesis. This contrasts with the target compound’s planar benzodioxole system, which lacks chiral centers .
Cross-Coupling Efficiency
Pd-Catalyzed Couplings :
The target compound’s fluorinated benzodioxole system is structurally similar to 2-(2,6-dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (), which was used in Suzuki couplings to prepare indazole derivatives. Fluorine’s inductive effects may enhance oxidative addition rates compared to methoxy or chloro substituents .Intramolecular Couplings :
2-(5-(6-chlorobenzo[d][1,3]dioxol-5-yl)pent-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () demonstrates the utility of alkenyl-boronate esters in intramolecular Pd-catalyzed reactions, yielding 84% product. The target compound’s rigid benzodioxole core could similarly facilitate regioselective couplings .
Data Tables
Table 1: Key Properties of Selected Dioxaborolane Derivatives
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
- Methodology :
- Step 1 : Start with halogenated benzodioxole precursors (e.g., 6-chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl derivatives).
- Step 2 : Perform a Miyaura borylation reaction using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (KOAc) at 80–100°C in anhydrous dioxane .
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the borolane moiety. Catalyst loading (typically 1–5 mol%) and reaction time (12–24 hrs) influence yield .
Q. What analytical techniques are critical for characterizing this compound?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃) to confirm the aromatic substitution pattern and borolane ring integrity. DEPT-135 can resolve overlapping signals from methyl groups in the pinacol ester .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]⁺ ~397.1 Da).
- X-ray Crystallography : For unambiguous structural confirmation, though crystallization may require slow evaporation in non-polar solvents (e.g., hexane/DCM) .
Q. What are the primary applications of this compound in organic synthesis?
- Applications :
- Suzuki-Miyaura Cross-Coupling : The borolane group acts as a stable boronic acid surrogate for coupling with aryl/heteroaryl halides. For example, coupling with 4-bromotoluene under Pd(PPh₃)₄ catalysis in THF/H₂O (3:1) at 80°C yields biaryl products .
- Functionalization of Heterocycles : Introduce the chlorodifluorobenzodioxole moiety into drug-like scaffolds (e.g., kinase inhibitors) via iterative cross-coupling .
Advanced Research Questions
Q. How can reaction conditions be optimized for cross-coupling with sterically hindered partners?
- Optimization Strategies :
- Catalyst Screening : Test bulky ligands (e.g., SPhos, RuPhos) to reduce steric hindrance .
- Solvent Effects : Use toluene or DMF for higher temperatures (100–120°C) to improve solubility of hindered substrates.
- Kinetic Studies : Monitor reaction progress via TLC or HPLC to adjust stoichiometry (e.g., 1.2–1.5 eq. borolane to halide) .
Q. How do substituents on the benzodioxole ring influence the compound’s stability and reactivity?
- Substituent Effects :
- Mitigation : Stabilize electron-deficient arylboronates by adding Lewis acids (e.g., KF) to enhance transmetallation .
Q. How to resolve contradictions in reaction yields reported for analogous compounds?
- Case Study : Discrepancies in Suzuki-Miyaura yields between 2-(3,4-dichlorophenyl)- and 2-(2,5-dichlorophenyl)-dioxaborolanes.
- Root Cause : Ortho-substituents hinder catalyst access to the boron center.
- Resolution : Use pre-activated catalysts (e.g., Pd(OAc)₂ with AsPh₃) or microwave-assisted heating (20 min, 120°C) to improve efficiency .
Q. What computational methods predict the compound’s electronic properties for reaction design?
- Methods :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate LUMO energy (~-1.8 eV), indicating nucleophilic boron reactivity .
- Molecular Dynamics : Simulate solvent effects on borolane hydrolysis (e.g., water content <0.1% in THF) .
Q. What challenges arise during scale-up, and how are they addressed?
- Challenges :
- Purification : Column chromatography becomes impractical >10 g scale. Switch to recrystallization (hexane/EtOAc) or distillation under reduced pressure.
- Byproduct Formation : Trace Pd residues can catalyze side reactions; mitigate with scavengers (e.g., SiliaBond Thiol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
